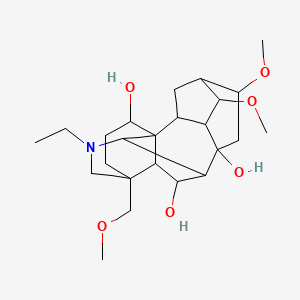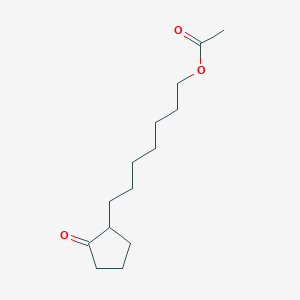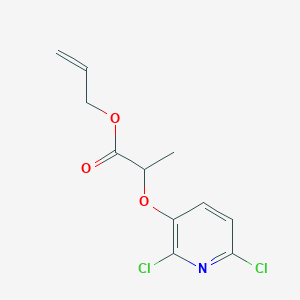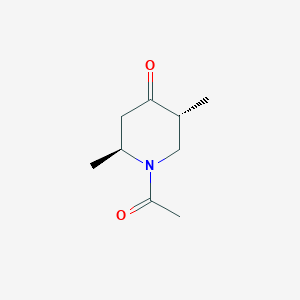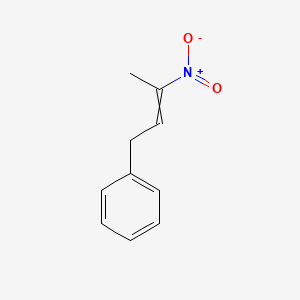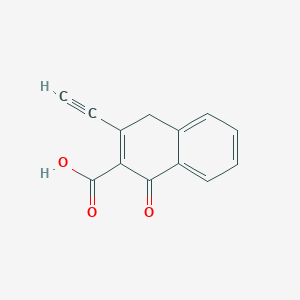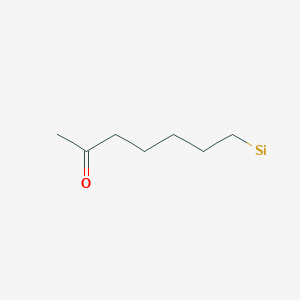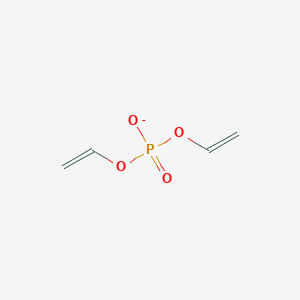
Diethenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethenyl phosphate is an organophosphorus compound with the chemical formula (C2H3O)2P(O)H. It is a versatile reagent used in various chemical reactions due to the high reactivity of the phosphorus-hydrogen bond. This compound is a colorless liquid and is known for its ability to generate other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .
Industrial Production Methods
Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diethenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: When treated with an alcohol, this compound undergoes transesterification, resulting in the formation of different phosphonate esters.
P-Alkylation: This compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Aplicaciones Científicas De Investigación
Diethenyl phosphate has several applications in scientific research:
Biology: This compound is studied for its effects on serum lipid, hormones, inflammation, and gut microbiota.
Medicine: It is used as a pharmaceutical intermediate for ubiquitin-protease pathway kinase modulation.
Industry: This compound-based ionic liquids are explored for use in absorption refrigeration technology.
Mecanismo De Acción
Diethenyl phosphate exerts its effects through various mechanisms:
Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.
Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: P(OEt)3
Dimethyl phosphite: (CH3O)2P(O)H
Uniqueness
Diethenyl phosphate is unique due to its high reactivity and versatility in generating other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis, transesterification, and P-alkylation, makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
63249-66-1 |
|---|---|
Fórmula molecular |
C4H6O4P- |
Peso molecular |
149.06 g/mol |
Nombre IUPAC |
bis(ethenyl) phosphate |
InChI |
InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |
Clave InChI |
PFWTWIIECBCANP-UHFFFAOYSA-M |
SMILES canónico |
C=COP(=O)([O-])OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


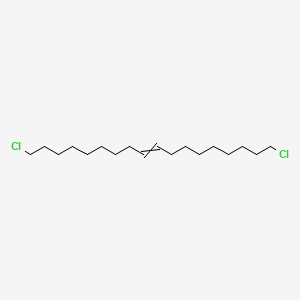
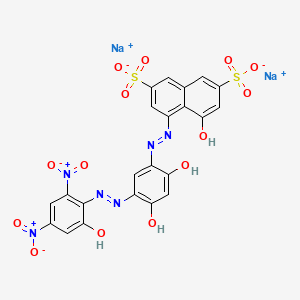
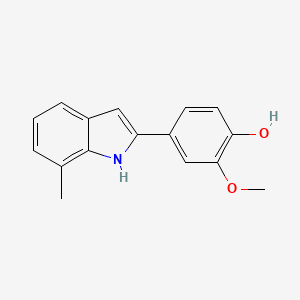
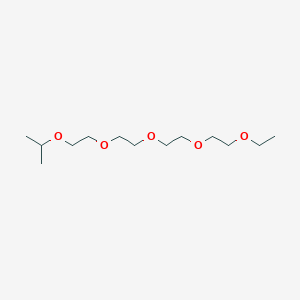


![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
